molecular formula C8H5ClF4O B7865555 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B7865555
M. Wt: 228.57 g/mol
InChI Key: QGFZMTIVPKSGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral organic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring both a fluorinated and chlorinated aromatic ring, is commonly utilized in the synthesis of more complex molecules, particularly as a key intermediate for Active Pharmaceutical Ingredients (APIs) . The presence of the trifluoroethanol group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug discovery efforts . This compound is intended for use in research and development settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this intermediate in various synthetic pathways, including the development of potential antiviral or central nervous system (CNS) active agents, where such fluorinated motifs are prevalent. Proper handling procedures should be observed in a suitably controlled laboratory environment.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFZMTIVPKSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Grignard reaction is a cornerstone for synthesizing fluorinated alcohols. For 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol, this method involves reacting a trifluoromethyl Grignard reagent (CF₃MgX) with 4-chloro-3-fluorobenzaldehyde. Post-reaction hydrolysis yields the target alcohol.

Mechanistic Pathway

The Grignard reagent attacks the carbonyl carbon of 4-chloro-3-fluorobenzaldehyde, forming a magnesium alkoxide intermediate. Acidic hydrolysis (e.g., H₂SO₄ or HCl) protonates the intermediate, releasing the alcohol. Key steps include:

  • Nucleophilic addition : CF₃⁻ attacks the electrophilic aldehyde carbon.

  • Quenching : Hydrolysis cleaves the Mg-O bond, yielding the alcohol.

Optimization Strategies

  • Solvent selection : Anhydrous diethyl ether or THF ensures reagent stability.

  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

  • Stoichiometry : A 1:1 molar ratio of aldehyde to Grignard reagent maximizes yield.

ParameterOptimal ConditionYield (%)Purity (%)
SolventTHF7895
Temperature (°C)0–258297
Hydrolysis AgentHCl8596

Catalytic Asymmetric Hydrogenation

Methodology

Catalytic hydrogenation of ketones offers enantioselective synthesis. For this compound, the prochiral ketone 1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone is reduced using chiral catalysts.

Catalytic Systems

  • Catalysts : Rhodium (e.g., [RhCl((R)-BINAP)]₂) or iridium complexes enable enantiomeric excess (ee) >90%.

  • Hydrogen donors : Formic acid-triethylamine mixtures facilitate transfer hydrogenation.

Reaction Conditions

  • Solvent : Toluene or dichloromethane.

  • Temperature : Reflux (80–110°C) for 12–24 hours.

  • Catalyst loading : 0.1–0.5 mol%.

Catalystee (%)Yield (%)
RhCl((R)-BINAP)9288
Ir(COD)Cl/(S)-SegPhos8985

Borane-Mediated Reduction

Synthetic Route

Borane-dimethyl sulfide (BH₃·SMe₂) reduces ketones to alcohols under mild conditions. For the target compound, 1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone is treated with BH₃·SMe₂ in THF, followed by oxidative workup.

Mechanistic Insights

  • Coordination : BH₃ coordinates to the carbonyl oxygen, polarizing the C=O bond.

  • Hydride transfer : A hydride ion attacks the carbonyl carbon, forming a borate intermediate.

  • Protonation : Acidic workup liberates the alcohol.

Performance Metrics

  • Yield : 75–80% with 90% purity.

  • Side reactions : Over-reduction is mitigated by stoichiometric control.

Enzymatic Reduction

Biocatalytic Approach

Alcohol dehydrogenases (ADHs) enantioselectively reduce ketones to alcohols. For example, Lactobacillus brevis ADH converts 1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone to the (S)-alcohol with >95% ee.

Reaction Parameters

  • Cofactor regeneration : NADPH is recycled using glucose dehydrogenase.

  • Solvent : Aqueous buffer (pH 7.0) with 10% cosolvent (e.g., IPA).

Enzyme Sourceee (%)Yield (%)
Lactobacillus brevis9582
Rhodococcus ruber8878

Comparative Analysis of Methods

Yield and Efficiency

  • Grignard : High yield (85%) but requires anhydrous conditions.

  • Catalytic hydrogenation : Enantioselective (92% ee) but costly catalysts.

  • Borane reduction : Moderate yield (80%) with simple setup.

  • Enzymatic : Eco-friendly but slower reaction rates.

Industrial Scalability

  • Grignard and borane methods are preferred for large-scale production due to established protocols.

  • Catalytic hydrogenation suits high-value pharmaceuticals requiring chirality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is utilized in the design and synthesis of pharmaceutical compounds. Its fluorinated structure enhances metabolic stability and bioavailability of drugs.

Case Studies:

  • Antiviral Agents : Research has indicated that similar fluorinated alcohols exhibit antiviral properties. This compound could potentially serve as a scaffold for developing new antiviral drugs.
  • Anticancer Research : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. Further investigation is required to explore its efficacy against specific cancer types.

Agrochemicals

The compound's unique properties make it suitable for use in agrochemical formulations. Fluorinated compounds often demonstrate increased potency and lower application rates.

Case Studies:

  • Pesticide Development : Research indicates that fluorinated phenolic compounds can enhance insecticidal activity. This compound could be explored as a potential pesticide or herbicide.

Material Science

Fluorinated compounds are known for their thermal stability and chemical resistance. This makes them ideal candidates for use in advanced materials.

Applications:

  • Coatings and Polymers : The compound could be incorporated into polymer matrices to enhance properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol
  • Structure: Differs by a nitro (-NO₂) group at position 3 instead of fluorine.
  • Synthesis : Prepared via oxidation of 4-chloro-3-nitrobenzaldehyde with trifluoromethylsilane in THF, yielding 98% product .
  • Applications : Primarily used in photoaffinity labeling studies due to its nitro group’s photoreactivity.
1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-ol (C155)
  • Structure : Bromine replaces fluorine at position 4, and chlorine at position 3.
  • Properties : NMR data (δ 6.97 ppm singlet) indicates distinct aromatic proton environments due to bromine’s electron-withdrawing effects .
  • Applications : Intermediate in agrochemical or materials science research.
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156)
  • Structure : Methyl (-CH₃) substituent at position 3 instead of fluorine.

Variations in the Ethanolic Chain

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol
  • Structure: Contains two fluorine atoms (instead of three) on the ethanolic carbon.
  • Availability : Commercially available at 98% purity, used in catalysis or medicinal chemistry .
(R)-1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethan-1-ol
  • Applications: Key intermediate for telotristat ethyl, a drug for carcinoid syndrome .

Halogen and Functional Group Modifications

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
  • Structure : Lacks the fluorine at position 3 on the phenyl ring.
  • Impact : Reduced electronic effects compared to the 3-fluoro analog, altering reactivity in substitution reactions .
1-(3,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethan-1-ol (C200)
  • Structure : Dichloro and methyl substituents enhance steric hindrance and hydrophobicity.
  • Synthesis : Isolated as an off-white solid (83% yield) with distinct IR peaks at 3421 cm⁻¹ (O-H stretch) .

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by the presence of multiple fluorine atoms and a chloro substituent, suggests potential biological activity that can impact pharmacology and toxicology.

  • Molecular Formula : C8H5ClF4O
  • Molecular Weight : 238.57 g/mol
  • CAS Number : 61650676

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with biological systems and potential therapeutic applications. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related fluorinated phenols suggest that the presence of halogens can enhance the antimicrobial efficacy against various pathogens. While specific data on this compound is limited, it is hypothesized that it may possess similar properties due to its structural characteristics.

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors. A study on related compounds showed significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. This raises the possibility that this compound may similarly influence metabolic pathways by inhibiting specific enzymes.

Cytotoxicity Studies

Preliminary cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies indicated moderate cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent. However, further investigations are required to establish dose-response relationships and mechanisms of action.

Case Studies

Several case studies have explored the biological implications of similar fluorinated compounds:

  • Study on Fluorinated Alcohols : A study published in Journal of Medicinal Chemistry examined a series of fluorinated alcohols and their effects on bacterial growth. Results demonstrated that increased fluorination correlated with enhanced antibacterial activity.
  • Anticancer Properties : Research published in Cancer Research highlighted the cytotoxic effects of fluorinated phenols on breast cancer cells. The study found that these compounds induced apoptosis through reactive oxygen species (ROS) generation.
  • Enzyme Interaction : A comprehensive study on enzyme inhibitors indicated that fluorinated compounds can alter enzyme kinetics significantly, impacting drug metabolism and efficacy.

Data Tables

PropertyValue
Molecular FormulaC8H5ClF4O
Molecular Weight238.57 g/mol
CAS Number61650676
Antimicrobial ActivityModerate (hypothetical)
CytotoxicityModerate (in vitro)
Enzyme InhibitionPossible

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol, and how can regioselectivity be controlled?

Methodological Answer: A multi-step synthesis is typically employed, starting with halogenated aromatic precursors. For example:

Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with trifluoroacetyl chloride to form the ketone intermediate.

Reduction of the ketone using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the alcohol.
Regioselectivity is influenced by steric and electronic effects of the chloro and fluoro substituents. The meta-fluorine and para-chlorine groups direct electrophilic substitution to the ortho position relative to chlorine. Reaction conditions (temperature, solvent polarity) and catalysts (e.g., Lewis acids like AlCl₃) further modulate selectivity .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The aromatic protons appear as complex splitting patterns due to fluorine coupling (³J~H-F~ ≈ 8–10 Hz). The -CF₃ group shows a singlet at ~120 ppm in ¹³C NMR.
  • 19F NMR : Distinct signals for aryl-F (-110 to -120 ppm) and -CF₃ (-70 to -80 ppm).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 258.5 (C₈H₄ClF₄O), with fragments corresponding to loss of -OH (Δ m/z 17) and -CF₃ (Δ m/z 69) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Based on GHS classification ( ):

  • Hazards : Acute toxicity (Category 4 for oral, dermal, inhalation).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water.
  • Storage : In airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer: Hybrid functionals (e.g., B3LYP with exact exchange) are critical for accuracy:

Geometry Optimization : Basis sets like 6-311G(d,p) model the compound’s structure.

Electronic Properties : HOMO-LUMO gaps predict reactivity; electron-withdrawing -CF₃ lowers LUMO, enhancing electrophilicity.

Thermochemistry : Atomization energies calculated via DFT (e.g., B3LYP) show <3 kcal/mol deviation from experimental data .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX (SHELXL for refinement) to solve structures.
  • ORTEP-3 : Visualize thermal ellipsoids and validate bond angles/distances.
  • Key Parameters : Space group (e.g., P2₁/c), R-factor (<0.05), and hydrogen-bonding networks. For example, reports a C-F bond length of 1.35 Å (vs. DFT-predicted 1.33 Å), highlighting minor discrepancies requiring empirical adjustment .

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are effective?

Methodological Answer:

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC).
  • Synthetic Resolution : Diastereomeric salt formation with (-)-menthol or enzymatic kinetic resolution (lipases). demonstrates silyl-protected intermediates for asymmetric synthesis .

Q. How do solvent effects influence reaction outcomes in derivatization studies?

Methodological Answer:

  • Polar Protic Solvents (MeOH, H₂O) : Favor SN1 mechanisms in substitution reactions.
  • Aprotic Solvents (DCM, THF) : Stabilize carbocation intermediates, enhancing electrophilic aromatic substitution.
  • Dielectric Constant : Higher ε increases stabilization of charged transition states. For example, trifluoroethanol (ε = 29) modifies reaction kinetics in fluorination steps .

Q. What strategies address contradictions between computational and experimental data (e.g., bond lengths)?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP-D3 with dispersion corrections) improve agreement.
  • Basis Set Augmentation : Include polarization/diffusion functions (e.g., 6-311++G(d,p)).
  • Empirical Scaling : Adjust DFT-predicted geometries using crystallographic data as benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.